molecular formula C18H14N4O2 B2765887 N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 1207048-29-0

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide

Cat. No. B2765887
M. Wt: 318.336
InChI Key: DVXNSDIIXYEHGZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and isoxazole rings are both five-membered rings containing nitrogen and oxygen, respectively. These heterocycles can participate in various chemical reactions and can have significant effects on the compound’s overall properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point. The presence of nitrogen and oxygen could also affect its solubility in different solvents .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes and Hydrogen Bonding : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. The study revealed the effect of hydrogen bonding on self-assembly processes, showcasing the potential of these compounds in creating supramolecular architectures. Furthermore, the antioxidant activity of these ligands and their complexes was determined, indicating significant antioxidant properties (Chkirate et al., 2019).

Synthesis and Biological Evaluation

  • Novel Derivatives for Antimicrobial and Anti-inflammatory Agents : A study on the synthesis and biological evaluation of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety has been conducted. These compounds were prepared through multi-component cyclo-condensation reactions and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities (Kendre et al., 2015).

Anticonvulsant Activity

  • Alkanamide Derivatives : The synthesis and evaluation of anticonvulsant activity of various alkanamide derivatives, including those with pyrazole rings, were explored. This research highlights the potential use of such compounds in developing new treatments for epilepsy (Tarikogullari et al., 2010).

Antitumor Activity

  • Novel Pyrazole Derivatives : A series of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a pyrazole moiety were synthesized to evaluate their antitumor activity. The study found that some compounds exhibited significant antitumor activity, underscoring the potential of pyrazole-acetamide derivatives in anticancer research (Alqasoumi et al., 2009).

Future Directions

The future research directions for this compound would depend on its current applications. If it’s being studied for medicinal purposes, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-18(11-16-14-3-1-2-4-17(14)24-22-16)20-13-7-5-12(6-8-13)15-9-10-19-21-15/h1-10H,11H2,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXNSDIIXYEHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(benzo[d]isoxazol-3-yl)acetamide

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